2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide
Description
2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide is a synthetic organic compound featuring a thioether-linked 4-chlorophenyl group and an ethanamide moiety connected to a 2-phenylethyl substituent (Fig. 1). This structure combines aromatic, sulfur-containing, and amide functionalities, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-14-6-8-15(9-7-14)20-12-16(19)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCZLEPHKLKOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide typically involves the reaction of 4-chlorothiophenol with 2-bromo-N-(2-phenylethyl)ethanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiophenol acts as a nucleophile, displacing the bromine atom from the ethanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenylthio group, yielding simpler amides.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amides.
Substitution: Various substituted ethanamides depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide involves its interaction with specific molecular targets. The chlorophenylthio group can interact with enzymes or receptors, modulating their activity. The phenylethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide with related compounds:
Key Differences and Implications
Electronic and Steric Effects
- In contrast, 3-Chloro-N-phenyl-phthalimide () has a rigid phthalimide core, limiting conformational flexibility and favoring applications in polymer synthesis .
- Compound 3 () contains a trifluoromethylpyridine group, which increases metabolic stability and lipophilicity compared to the target’s simpler phenylethyl group .
Physicochemical Properties
- 15-Methyl-N-(2-phenylethyl)hexadecanamide () has a long alkyl chain, increasing lipophilicity (logP >6) compared to the target compound’s moderate polarity .
- The fused tetrahydrofurothiazole ring in ’s compound enhances thermal stability via intramolecular hydrogen bonding, a feature absent in the target’s linear structure .
Biological Activity
2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide, also known as CB8295172, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula: CHClNOS
- Molecular Weight: 305.82 g/mol
- CAS Number: 14617-35-7
The structure of the compound features a chlorophenylthio group and an ethylamine derivative, which may contribute to its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators, impacting processes such as cell proliferation and apoptosis.
Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating potential use as an antibiotic agent .
- Anticancer Properties : There is growing interest in the compound's anticancer potential. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
- Neuroprotective Effects : Some studies have suggested that compounds with similar structural motifs may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various thioether derivatives found that this compound showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability among several cancer cell lines. The mechanism was linked to increased apoptotic markers and disruption of mitochondrial membrane potential, suggesting a targeted approach for cancer therapy .
- Neuroprotective Studies : Research involving animal models indicated that administration of the compound led to improved cognitive function and reduced neuroinflammation in models of neurodegenerative diseases, supporting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
